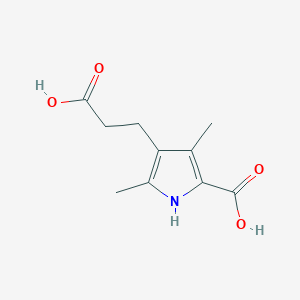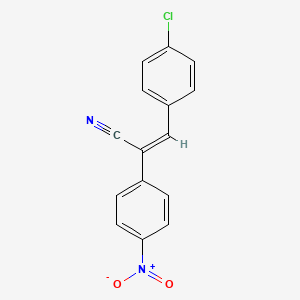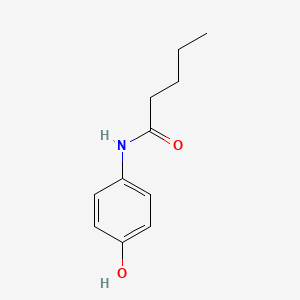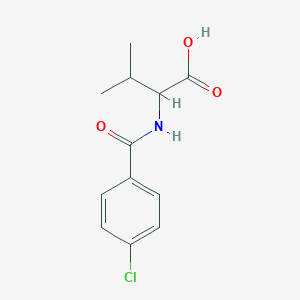
2-(4-Chloro-benzoylamino)-3-methyl-butyric acid
説明
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., pharmaceutical, industrial chemical, etc.).
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and the overall yield and purity of the product.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and stability under various conditions.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability under various conditions.科学的研究の応用
Antimicrobial Applications
Research on synthetic butenolides, which are structurally related to 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid, has demonstrated potential antimicrobial activities. Specifically, these compounds have been synthesized and evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal species including Candida albicans, Aspergillus niger, and Rhizopus oryza. The findings suggest that certain derivatives could offer valuable therapeutic options for treating microbial diseases, especially fungal infections (Husain, Alam, Shaharyar, & Lal, 2010).
Synthesis of Heterocyclic Systems
The compound has also been used as a reagent in the synthesis of various heterocyclic systems, contributing to the development of new chemical entities with potential pharmacological activities. For instance, it has facilitated the preparation of pyrido[1,2-a]pyrimidines, pyrimido[1,2-b]pyridazines, and other heterocyclic derivatives. These synthesized compounds could be of interest for further exploration in drug discovery and development processes (Stanovnik, Van Den Bovenkamp, Svete, Hvala, Simonič, & Tišler, 1990).
Molecular Interaction Studies
Further research has investigated the complexation behaviors of molecular structures incorporating carboxylic acids similar to 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid with nucleotide bases. These studies have revealed insights into the microenvironment effects on complexation, which could be relevant for understanding molecular interactions in biological systems or developing new types of molecular sensors and switches (Zimmerman, Wu, & Zeng, 1991).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
将来の方向性
This could include potential applications of the compound, areas of research that could be explored, and any improvements that could be made to its synthesis or use.
I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!
特性
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-7(2)10(12(16)17)14-11(15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKHOWQSYIOOLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377879 | |
| Record name | 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-benzoylamino)-3-methyl-butyric acid | |
CAS RN |
93709-63-8, 1629857-89-1 | |
| Record name | 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-chlorophenyl)formamido]-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B1620731.png)

![[3,3'-Bipyridine]-2,2'-diamine](/img/structure/B1620738.png)
![(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1620739.png)
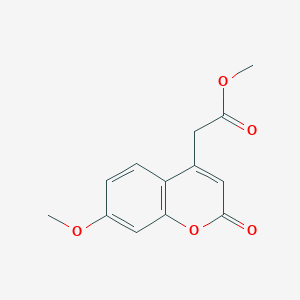
![1-[4-(Chloromethyl)-2-thienyl]ethanone](/img/structure/B1620741.png)




